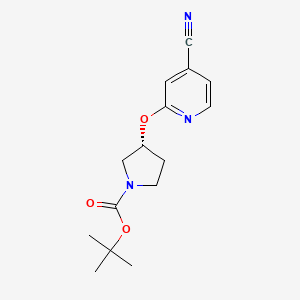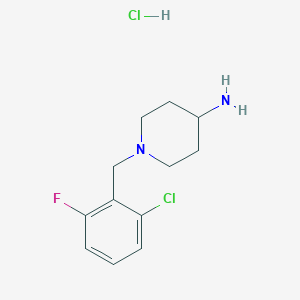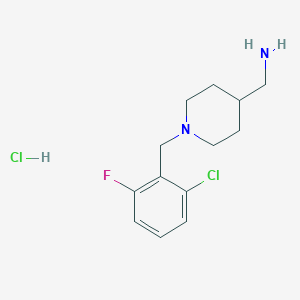
1-(1-Pyrazin-2-yl-ethyl)-piperidin-4-ylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Pyrazin-2-yl-ethyl)-piperidin-4-ylamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrazine ring attached to a piperidine moiety, making it a versatile molecule for different applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Pyrazin-2-yl-ethyl)-piperidin-4-ylamine hydrochloride typically involves the reaction of pyrazine derivatives with piperidine intermediates. One common method includes the use of α-bromoketones and 2-aminopyridines under specific reaction conditions . The reaction conditions often involve the use of solvents like toluene and ethyl acetate, with reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(1-Pyrazin-2-yl-ethyl)-piperidin-4-ylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like TBHP.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine ring.
Common Reagents and Conditions
Oxidation: TBHP in toluene or ethyl acetate.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or halides under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazine and piperidine derivatives, which can be further utilized in different applications.
科学的研究の応用
1-(1-Pyrazin-2-yl-ethyl)-piperidin-4-ylamine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Medicine: Explored for its therapeutic potential in treating diseases like tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(1-Pyrazin-2-yl-ethyl)-piperidin-4-ylamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
類似化合物との比較
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar structure and have been studied for their biological activities.
Imidazo[1,2-a]pyridines: Another class of compounds with comparable properties and applications.
Uniqueness
1-(1-Pyrazin-2-yl-ethyl)-piperidin-4-ylamine hydrochloride is unique due to its specific combination of a pyrazine ring and a piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
1-(1-pyrazin-2-ylethyl)piperidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.ClH/c1-9(11-8-13-4-5-14-11)15-6-2-10(12)3-7-15;/h4-5,8-10H,2-3,6-7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJXEBWRGMPHBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)N2CCC(CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride](/img/structure/B7899138.png)
![[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride](/img/structure/B7899143.png)






